(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone
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Overview
Description
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom at the 7th position and a chlorine atom at the 2nd position on the phenyl ring. The benzodioxin moiety is a fused ring system consisting of a benzene ring and a dioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone typically involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H10BrClO3 |
---|---|
Molecular Weight |
353.59 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C15H10BrClO3/c16-11-8-14-13(19-5-6-20-14)7-10(11)15(18)9-3-1-2-4-12(9)17/h1-4,7-8H,5-6H2 |
InChI Key |
VTINKYZQIAUBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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